Melting Point Depression of ~80 °C Relative to Imiquimod Enables Unambiguous Identity Confirmation by Differential Scanning Calorimetry
Desamino Imiquimod N-Oxide (USP Related Compound B) exhibits a melting point of 211–214 °C , which is approximately 80 °C lower than that of the parent drug imiquimod (292–294 °C) . This large thermal separation provides unequivocal identification capability when both compounds co-occur in impurity profiling or reference standard qualification workflows.
| Evidence Dimension | Melting point (thermal identity) |
|---|---|
| Target Compound Data | 211–214 °C (Desamino Imiquimod N-Oxide, CAS 99010-63-6) ; 205–214 °C alternative range from vendor |
| Comparator Or Baseline | 292–294 °C (Imiquimod, CAS 99011-02-6) ; 294–303 °C from alternative vendor |
| Quantified Difference | Δ ≈ −78 to −83 °C; the N-oxide derivative melts at substantially lower temperature than the parent |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; literature and vendor Certificate of Analysis data |
Why This Matters
A melting point difference of ~80 °C eliminates ambiguity in identity confirmation when both compounds are present, directly supporting compendial monograph compliance and reducing the risk of misidentification during QC release testing.
